molecular formula C14H21N7O B11141746 N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B11141746
M. Wt: 303.36 g/mol
InChI Key: SYLWRZZZUHANGH-UHFFFAOYSA-N
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Description

N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The tetraazolo[1,5-b]pyridazine core is a versatile scaffold that has been explored for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isobutyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to its tetraazolo[1,5-b]pyridazine core, which provides a versatile scaffold for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H21N7O

Molecular Weight

303.36 g/mol

IUPAC Name

N-(2-methylpropyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H21N7O/c1-10(2)8-15-14(22)11-4-3-7-20(9-11)13-6-5-12-16-18-19-21(12)17-13/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,15,22)

InChI Key

SYLWRZZZUHANGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CCCN(C1)C2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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